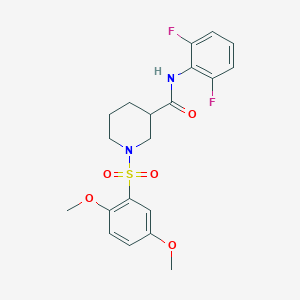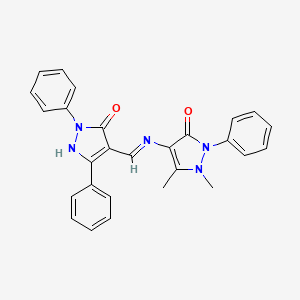
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with a methoxybenzyl group at the 4-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzyl chloride and 6-phenylpyridazin-3(2H)-one.
Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 6-phenylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-(4-formylbenzyl)-6-phenylpyridazin-3(2H)-one.
Reduction: Formation of 4-(4-methoxybenzyl)-6-phenyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Formation of 4-(4-methoxybenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one.
Scientific Research Applications
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(4-methoxybenzyl)-6-chloropyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of a phenyl group.
4-(4-methoxybenzyl)-6-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
57999-76-5 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-7-13(8-10-16)11-15-12-17(19-20-18(15)21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21) |
InChI Key |
MHDMVUQLVCFZAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132022.png)
![2-{5-[(3Z)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11132027.png)
![Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132030.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11132054.png)
![2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide](/img/structure/B11132058.png)

![N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11132070.png)
![2-(4-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132071.png)
![1-(4-methoxyphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11132079.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine](/img/structure/B11132087.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11132090.png)

![Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B11132099.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11132107.png)
